molecular formula C20H22N4O5S2 B11433280 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11433280
M. Wt: 462.5 g/mol
InChI Key: VJRCHIQIVGIYEG-UHFFFAOYSA-N
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Description

1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(2,4-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a benzothiadiazole sulfonyl group and a dimethoxyphenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(2,4-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzothiadiazole Sulfonyl Intermediate: This step involves the sulfonylation of benzothiadiazole using appropriate sulfonylating agents under controlled conditions.

    Synthesis of the Piperidine Carboxamide Core: The piperidine ring is synthesized through cyclization reactions, often starting from simple amines and carboxylic acids.

    Coupling Reactions: The benzothiadiazole sulfonyl intermediate is then coupled with the piperidine carboxamide core using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(2,4-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiadiazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(2,4-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-phenylpiperidine-4-carboxamide: Similar structure but lacks the dimethoxyphenyl group.

    1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

Uniqueness

1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(2,4-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both the benzothiadiazole sulfonyl group and the dimethoxyphenyl group, which may confer specific chemical and biological properties not found in similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C20H22N4O5S2

Molecular Weight

462.5 g/mol

IUPAC Name

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H22N4O5S2/c1-28-14-6-7-15(17(12-14)29-2)21-20(25)13-8-10-24(11-9-13)31(26,27)18-5-3-4-16-19(18)23-30-22-16/h3-7,12-13H,8-11H2,1-2H3,(H,21,25)

InChI Key

VJRCHIQIVGIYEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43)OC

Origin of Product

United States

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